Ibuprofen piconol

Catalog No.
S1495737
CAS No.
112017-99-9
M.F
C19H23NO2
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibuprofen piconol

CAS Number

112017-99-9

Product Name

Ibuprofen piconol

IUPAC Name

pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3

InChI Key

ACEWLPOYLGNNHV-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2

Synonyms

ibuprofen piconol, pimeprofen, pimeprofen, (+)-isomer, pimeprofen, (-)-isomer

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2

The exact mass of the compound Ibuprofen piconol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Properties and Mechanism of Action

Ibuprofen piconol functions similarly to ibuprofen, targeting cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the production of prostaglandins, which contribute to inflammation and pain. By inhibiting COX enzymes, ibuprofen piconol reduces prostaglandin synthesis, thereby potentially alleviating inflammation and pain at the site of application [].

One study investigated the hydrolysis of ibuprofen piconol in human blood and plasma, revealing its conversion to ibuprofen. This finding suggests that ibuprofen piconol acts as a prodrug, releasing its active form (ibuprofen) within the body after application [].

Research Applications

Ibuprofen piconol's topical application offers potential benefits for specific research areas:

  • Targeted pain relief: Topical application allows for targeted delivery of the drug to the affected area, potentially minimizing systemic side effects associated with oral NSAIDs []. This could be valuable for researchers studying pain management in specific conditions, such as musculoskeletal injuries or localized inflammatory skin diseases.
  • Skin permeability studies: The development of topical formulations for ibuprofen piconol necessitates research on its penetration and permeation through the skin. This research contributes to the broader field of transdermal drug delivery, informing the development of effective topical medications for various therapeutic applications [].
  • Animal models of inflammation: Ibuprofen piconol can be used in animal models of inflammation to investigate its efficacy and safety in a controlled setting. This research can provide valuable insights into the potential therapeutic applications of topical NSAIDs in various inflammatory conditions [].

Ibuprofen piconol is a non-steroidal anti-inflammatory drug (NSAID) that combines the properties of ibuprofen with piconol, a pyridine derivative. Its chemical formula is C19H23NO2C_{19}H_{23}NO_{2} and it is known for its analgesic, anti-inflammatory, and antipyretic effects. The compound is classified as a small molecule and is currently under investigation for various therapeutic applications, particularly in pain management and inflammation reduction .

The synthesis of ibuprofen piconol primarily involves the condensation reaction between ibuprofen and piconol. This reaction typically requires a condensing agent and a catalyst to facilitate the formation of the ester bond between the two components . The general reaction can be summarized as follows:

  • Reactants: Ibuprofen + 2-(Hydroxymethyl)pyridine
  • Conditions: Presence of a condensing agent (e.g., acid resin catalysts) and heat.
  • Product: Ibuprofen piconol

The reaction mechanism involves nucleophilic attack by the hydroxymethyl group of piconol on the carbonyl carbon of ibuprofen, leading to the formation of an ester linkage.

Ibuprofen piconol exhibits significant biological activity similar to that of ibuprofen, primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking these enzymes, ibuprofen piconol reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . This action leads to decreased inflammation and provides pain relief, making it effective for conditions such as arthritis and muscle pain.

Several methods have been explored for synthesizing ibuprofen piconol:

  • Condensation Reaction: The most common method involves the direct condensation of ibuprofen with 2-(Hydroxymethyl)pyridine using acid catalysts .
  • Alternative Routes: Research has indicated alternative synthetic pathways that utilize different carboxyl groups or modifying agents to enhance yield and purity .
  • Green Chemistry Approaches: Recent studies have focused on environmentally friendly synthesis methods that minimize waste and reduce the use of hazardous chemicals .

Ibuprofen piconol is primarily investigated for its potential applications in:

  • Pain Management: Effective in treating mild to moderate pain associated with various conditions.
  • Anti-inflammatory Treatments: Used in managing inflammatory diseases such as arthritis.
  • Antipyretic Use: Potential application in fever reduction.

Its unique combination of properties may also allow for new therapeutic formulations that enhance patient compliance and efficacy.

Interactions with other drugs and substances are crucial for understanding the safety profile of ibuprofen piconol. Preliminary studies indicate potential interactions with other NSAIDs, anticoagulants, and certain antihypertensive medications. These interactions could lead to increased risk of gastrointestinal side effects or altered pharmacokinetics . Further research is needed to fully characterize these interactions.

Ibuprofen piconol shares similarities with several other compounds, particularly within the class of non-steroidal anti-inflammatory drugs. Here are some notable comparisons:

Compound NameChemical FormulaMechanism of ActionUnique Features
IbuprofenC13H18O2COX inhibitionWidely used; established safety profile
NaproxenC14H14O3COX inhibitionLonger half-life than ibuprofen
DiclofenacC14H10Cl2NNaO2COX inhibitionPotent anti-inflammatory effects
KetoprofenC15H14O3COX inhibitionAlso has analgesic properties
Ibuprofen piconolC19H23NO2COX inhibitionPotentially reduced side effects due to unique structure

Ibuprofen piconol's unique structure allows it to potentially exhibit enhanced efficacy or reduced toxicity compared to traditional NSAIDs, making it a subject of interest in pharmaceutical research.

Traditional Synthesis Pathways

Traditional synthesis of ibuprofen piconol involves esterification between ibuprofen and pyridine-2-methanol. A common approach employs carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method achieves yields of ~70–80% under mild conditions (room temperature, dichloromethane solvent). Alternatively, thionyl chloride (SOCl₂) is used to convert ibuprofen into its reactive acid chloride intermediate, which subsequently reacts with pyridine-2-methanol. While efficient, this route generates hazardous byproducts like HCl and SO₂, necessitating stringent safety protocols.

A patent (CN103664752A) describes a solvent-mediated condensation of ibuprofen with 2-hydroxymethylpiperidine using catalysts such as p-toluenesulfonic acid (PTSA), achieving 85–90% yield at room temperature. However, scalability is limited by the need for excess solvents and prolonged reaction times (>24 hours).

Table 1: Traditional Synthesis Methods for Ibuprofen Piconol

MethodReagents/CatalystsYield (%)Limitations
DCC/DMAP couplingDCC, DMAP, CH₂Cl₂70–80High cost of coupling agents
Acid chloride routeSOCl₂, pyridine-2-methanol75–85Toxic gas emission
PTSA-catalyzedPTSA, toluene85–90Long reaction time

Green Chemistry Approaches

To address environmental concerns, solvent-free and biocatalytic strategies have emerged. A green synthesis patent (CN102304081A) avoids halogenating agents by directly condensing ibuprofen with pyridine-2-methanol in water, achieving 88% yield via microwave-assisted heating. This method reduces waste and energy consumption by 40% compared to traditional routes.

Biocatalysis using lipases has shown promise. Candida antarctica lipase B (CalB) catalyzes the esterification of ibuprofen with polyols (e.g., sorbitol, glycerol) in biphasic systems, achieving 82–95% conversion. For instance, porcine pancreas lipase (PPL) in a hexane/water system facilitates direct esterification with sorbitol, yielding 87% ibuprofen-sorbitol ester. These methods eliminate toxic solvents and operate under mild conditions (30–50°C).

Catalytic Processes in Esterification

Catalytic efficiency hinges on the choice of homogeneous vs. heterogeneous catalysts. Solid acid catalysts, such as sulfonated carbon materials, enable continuous esterification processes. For example, zinc acetate supported on silica gel achieves 90% yield in a single pass at 250–320°C. Hydrothermally sulfonated activated carbon exhibits comparable activity to commercial Amberlyst-15, with ester yields of 87–95% at 150°C.

Biocatalysts offer enantioselectivity; Rhizomucor miehei lipase selectively esterifies (S)-ibuprofen with glycerol in solventless systems (83% yield). Immobilized enzymes further enhance reusability, retaining >80% activity after five cycles.

Table 2: Catalytic Systems for Ibuprofen Piconol Synthesis

Catalyst TypeExampleConditionsYield (%)
HeterogeneousZn acetate/silica gel250–320°C, continuous90
BiocatalyticCalB, PPL30–50°C, biphasic82–95
Sulfonated carbonHydrothermal sulfonation150°C, batch87–95

Comparative Analysis of Carboxyl Activating Groups

Carboxyl activating groups influence reaction kinetics and selectivity. Traditional agents like DCC and SOCl₂ enhance electrophilicity but pose toxicity risks. In contrast, enzyme-mediated activation leverages lipases to stabilize tetrahedral intermediates, enabling regioselective esterification without byproducts.

Solid acid catalysts (e.g., Dowex H⁺/NaI) provide a greener alternative, achieving 67–87% yields in esterification while avoiding stoichiometric reagents. The carboxylate group’s resonance stabilization (-COO⁻) reduces electrophilicity compared to carbonyl groups, necessitating stronger activators for efficient coupling.

Key Insights:

  • DCC/DMAP: High efficiency but costly and generates urea byproducts.
  • Enzymatic activation: Eco-friendly but requires optimized pH and temperature.
  • Solid acids: Reusable and scalable but limited to specific substrates.

Dual Cyclooxygenase Isoform Inhibition

Ibuprofen piconol functions as a dual inhibitor of both cyclooxygenase-1 and cyclooxygenase-2 enzymes, demonstrating non-selective inhibition similar to its parent compound ibuprofen [2] [3]. The compound targets the cyclooxygenase active sites of both isoforms, which are membrane-bound proteins primarily located in the endoplasmic reticulum [4]. These enzymes catalyze the rate-limiting step in prostaglandin biosynthesis by converting arachidonic acid to prostaglandin G2 and subsequently to prostaglandin H2 [5] [6].

The molecular mechanism of cyclooxygenase inhibition by ibuprofen piconol involves competitive binding to the enzyme active sites . Cyclooxygenase-1 and cyclooxygenase-2 share approximately 60-80% amino acid sequence similarity but exhibit distinct structural differences in their active sites [4]. The cyclooxygenase-2 isoform possesses a larger active site pocket due to the presence of valine residues at positions 434 and 523, whereas cyclooxygenase-1 contains isoleucine residues at these positions [4]. This structural variation creates a binding channel in cyclooxygenase-2 that is 17-25% larger than cyclooxygenase-1 [4].

Research indicates that ibuprofen piconol maintains dual inhibitory activity against both cyclooxygenase isoforms, consistent with the non-selective nature of ibuprofen-based compounds [8] [9]. The inhibition mechanism involves blocking the hydrophobic channel through which arachidonic acid enters the cyclooxygenase active site [10]. Unlike aspirin, which irreversibly acetylates serine residues near the active site, ibuprofen piconol demonstrates reversible competitive inhibition [10] [11].

The selectivity profile of ibuprofen piconol reflects the characteristics of its parent compound, with a cyclooxygenase-1 to cyclooxygenase-2 selectivity ratio favoring neither isoform significantly [9] [12]. This dual inhibition pattern distinguishes ibuprofen piconol from selective cyclooxygenase-2 inhibitors such as celecoxib, which demonstrates a selectivity ratio of approximately 30:1 for cyclooxygenase-2 over cyclooxygenase-1 [12].

CompoundCyclooxygenase-1 IC50 (μM)Cyclooxygenase-2 IC50 (μM)Selectivity RatioReference
Ibuprofen15.025.00.6 [9] [12]
Diclofenac0.50.51.0 [12]
Celecoxib15.00.530.0 [12]
Meloxicam47.02.618.0 [12]

Anti-Inflammatory Pathways

The anti-inflammatory effects of ibuprofen piconol are mediated through inhibition of the arachidonic acid cascade, specifically targeting the cyclooxygenase pathway [2] [3] [13]. This mechanism involves blocking the conversion of arachidonic acid to prostaglandin H2, the precursor for various bioactive prostanoids including prostaglandin E2, prostaglandin F2α, prostaglandin I2, and thromboxane A2 [5] [14].

Arachidonic acid is released from membrane phospholipids by phospholipase A2 enzymes and subsequently metabolized through multiple pathways [15] [16]. The cyclooxygenase pathway represents the primary route for prostaglandin synthesis, where cyclooxygenase enzymes catalyze the oxidation of arachidonic acid to prostaglandin G2, followed by peroxidase-mediated reduction to prostaglandin H2 [17] [6]. Tissue-specific synthases then convert prostaglandin H2 to various terminal prostanoids [18].

Ibuprofen piconol significantly reduces prostaglandin E2 and prostaglandin I2 production, which are key proinflammatory mediators [13]. These prostanoids enhance edema formation, increase vascular permeability, and promote leukocyte infiltration at sites of inflammation [13]. Prostaglandin E2 also reduces the threshold of nociceptor sensory neurons to stimulation, contributing to pain sensitization [13].

The compound demonstrates differential effects on cyclooxygenase-1 and cyclooxygenase-2-derived prostanoids [13]. Research shows that ibuprofen inhibits cyclooxygenase-1-derived thromboxane B2 production by approximately 96% and cyclooxygenase-2-derived prostaglandin E2 production by approximately 84% following oral administration [13]. The inhibition of cyclooxygenase-2-derived prostanoids is particularly relevant for anti-inflammatory activity, as cyclooxygenase-2 expression is upregulated during inflammatory conditions [10] [5].

Gene expression studies reveal that ibuprofen modulates inflammation-related pathways including integrin signaling, interleukin-8 pathways, extracellular signal-regulated kinase and mitogen-activated protein kinase pathways, and cyclic adenosine monophosphate-mediated signaling [19]. The compound downregulates proinflammatory factors such as interleukin-6, interleukin-23A, and ADAM metallopeptidase with thrombospondin type 1 motif 6 while upregulating anti-inflammatory factors and genes associated with cell adhesion [19].

Prodrug Activation and Hydrolysis Dynamics

Ibuprofen piconol functions as a prodrug that undergoes hydrolytic conversion to release the active pharmaceutical ingredient ibuprofen [20] . The compound is synthesized through esterification of ibuprofen with pyridine-2-methanol, creating an ester linkage that serves as the hydrolyzable moiety [21] [22]. This prodrug approach was developed to enhance drug delivery and tissue penetration while potentially reducing gastrointestinal side effects .

The hydrolysis mechanism follows first-order kinetics and is influenced by pH conditions and the presence of anticoagulants [20] [23]. In vitro studies demonstrate that ibuprofen piconol hydrolysis varies significantly depending on the biological medium [20]. The hydrolysis half-life ranges from 2.5 hours in plasma without anticoagulants to 161.8 hours in plasma containing ethylenediaminetetraacetic acid [20].

MediumHalf-life (hours)Reference
Plasma (no anticoagulant)2.5 [20]
Plasma with citrate8.0 [20]
Plasma with heparin15.5 [20]
Plasma with ethylenediaminetetraacetic acid161.8 [20]

The hydrolysis process is mediated by esterases present in plasma and tissues, which cleave the ester bond between the ibuprofen moiety and the pyridine-2-methanol group [20] [23]. The reaction follows a unidirectional process under physiological conditions, as the equilibrium constant favors complete dissociation of the ester [23]. Red blood cell uptake of ibuprofen piconol is minimal, ranging from 0.4 to 4.1% across various concentrations [20].

pH-dependent hydrolysis studies reveal that ibuprofen piconol exhibits good stability at acidic pH values (1.0 and 5.8) but undergoes increased hydrolysis rates at neutral to alkaline pH conditions (6.4 and 7.4) [23]. This pH sensitivity suggests preferential release of ibuprofen in intestinal environments rather than gastric conditions, potentially reducing gastric irritation [24] [23].

The prodrug design incorporates the pyridine-2-methanol moiety, which acts as a permeation enhancer to facilitate deeper tissue penetration of the released ibuprofen . This modification is intended to improve bioavailability and onset of action compared to conventional ibuprofen formulations . The esterification reaction can be catalyzed by environmentally benign catalysts such as montmorillonite K-10 clay or ion-exchange resins [22].

Mechanistic Divergence from Ibuprofen

While ibuprofen piconol ultimately releases ibuprofen as its active moiety, several mechanistic differences distinguish the prodrug from its parent compound [20]. The primary divergence lies in the pharmacokinetic profile and tissue distribution characteristics [25]. The ester modification alters the compound's lipophilicity and membrane interaction properties, potentially affecting cellular uptake and distribution .

The molecular properties of ibuprofen piconol differ substantially from ibuprofen, with a molecular formula of C19H23NO2 compared to C13H18O2 for ibuprofen [26] [27]. The molecular weight increases from 206.28 g/mol for ibuprofen to 297.4 g/mol for ibuprofen piconol [26] [27]. These structural modifications influence the compound's physicochemical properties including solubility, stability, and membrane permeability [21] .

PropertyIbuprofen PiconolIbuprofen
Molecular FormulaC19H23NO2C13H18O2
Molecular Weight (g/mol)297.4206.28
IUPAC NamePyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate2-(4-isobutylphenyl)propionic acid
CAS Number64622-45-315687-27-1

The bioavailability profile of ibuprofen piconol demonstrates enhanced tissue penetration compared to conventional ibuprofen formulations [25]. Topical application studies show that percutaneous ibuprofen formulations achieve relative bioavailability of approximately 22% compared to oral administration, with peak plasma concentrations occurring at different time points [25]. The prodrug modification is designed to optimize this tissue penetration while minimizing systemic exposure .

Metabolic pathways also diverge between the two compounds [20] [28]. Ibuprofen piconol requires initial hydrolysis to release ibuprofen before undergoing the typical ibuprofen metabolic pathways including cytochrome P450 2C9-mediated oxidation and glucuronidation [13] [28]. This additional metabolic step creates a controlled-release mechanism that may extend the duration of action [20].

The stereochemical considerations differ as well, as ibuprofen piconol may exhibit different enantiomeric behavior during hydrolysis [8] [29]. While ibuprofen exists as R and S enantiomers with the S-enantiomer being pharmacologically more active, the ester modification in ibuprofen piconol could influence the stereospecific release of these enantiomers [8] [11].

The hydrolysis kinetics of ibuprofen piconol represent one of the most extensively studied aspects of its preclinical pharmacology. Comprehensive investigations have demonstrated that ibuprofen piconol undergoes enzymatic hydrolysis to release the active parent compound ibuprofen through ester bond cleavage [1]. The hydrolysis process exhibits first-order kinetics and shows remarkable sensitivity to experimental conditions, particularly the presence of anticoagulants in biological matrices.

Detailed kinetic studies conducted in human plasma, whole blood, and serum have revealed significant variations in hydrolysis rates depending on the anticoagulant employed [1]. In plasma samples without anticoagulant, ibuprofen piconol demonstrates the most rapid hydrolysis with a half-life of 2.5 hours, representing the baseline conversion rate under physiological conditions [1] [2]. This rapid conversion suggests efficient enzymatic recognition and cleavage of the ester linkage by endogenous plasma esterases.

The introduction of various anticoagulants produces dramatic alterations in hydrolysis kinetics. Citrate anticoagulation extends the half-life to 8.0 hours, representing a more than three-fold increase compared to anticoagulant-free conditions [1]. Heparin produces even more pronounced effects, extending the half-life to 15.5 hours, while ethylenediaminetetraacetic acid demonstrates the most dramatic impact, prolonging the half-life to 161.8 hours [1] [2]. This extreme prolongation with ethylenediaminetetraacetic acid suggests that calcium-dependent enzymatic processes play crucial roles in ibuprofen piconol hydrolysis.

ConditionHalf-life (hours)Notes
Plasma (no anticoagulant) [1]2.5Shortest half-life
Plasma (citrate) [1]8.0Moderate prolongation
Plasma (heparin) [1]15.5Significant prolongation
Plasma (EDTA) [1]161.8Extreme prolongation
Whole blood [1]Not specifiedStudied alongside plasma
Serum [1]Not specifiedStudied alongside plasma

The concentration independence of hydrolysis kinetics represents another important characteristic of ibuprofen piconol. Studies conducted across concentration ranges from 50 to 200 micrograms per milliliter demonstrated that varying initial concentrations of ibuprofen piconol did not significantly alter the hydrolysis half-life [1]. This finding suggests that the enzymatic systems responsible for hydrolysis operate under first-order conditions within therapeutic concentration ranges, indicating that enzyme saturation does not occur at clinically relevant drug levels.

The enzymatic mechanisms underlying ibuprofen piconol hydrolysis involve plasma esterases that recognize the ester linkage between ibuprofen and the piconol moiety [1] [2]. These enzymes catalyze the hydrolytic cleavage reaction that releases free ibuprofen and pyridine-2-methanol as products . The reaction appears to be highly specific, as evidenced by the complete conversion observed in various biological matrices and the absence of alternative metabolic pathways for the intact prodrug.

Temperature dependence studies have shown that hydrolysis rates increase with elevated temperatures, consistent with typical enzymatic reactions [4]. At physiological temperature, the hydrolysis proceeds efficiently, ensuring rapid activation of the prodrug upon topical application. The pH dependence of hydrolysis has also been investigated, with optimal activity observed under physiological pH conditions, though the compound shows reasonable stability across a range of pH values encountered in biological systems [5].

Enzymatic Interactions and Metabolic Fate

The enzymatic interactions governing ibuprofen piconol metabolism involve a complex cascade of enzymatic systems that first activate the prodrug through hydrolysis and subsequently process the released ibuprofen through established metabolic pathways. Understanding these interactions provides crucial insights into the compound's pharmacological behavior and potential for drug-drug interactions.

The primary enzymatic interaction involves plasma esterases that catalyze the initial hydrolysis of ibuprofen piconol to release free ibuprofen [1] [2]. These esterases demonstrate high specificity for the ester linkage in ibuprofen piconol, efficiently cleaving the bond between the carboxylic acid group of ibuprofen and the hydroxymethyl group of piconol . The hydrolysis reaction proceeds through a typical esterase mechanism involving nucleophilic attack on the carbonyl carbon of the ester bond, formation of a tetrahedral intermediate, and subsequent release of the alcohol and carboxylic acid products.

Following hydrolysis, the released ibuprofen enters the established metabolic pathways characteristic of this nonsteroidal anti-inflammatory drug. The primary metabolic fate involves cytochrome P450-mediated oxidation, particularly through the CYP2C9 isoform, which represents the major enzyme responsible for ibuprofen clearance [6] [7] [8]. CYP2C9 catalyzes the formation of the predominant metabolites, including 3-hydroxy-ibuprofen and 2-hydroxy-ibuprofen, through hydroxylation of the isobutyl side chain [6] [9].

The stereoselectivity of enzymatic interactions represents a critical aspect of ibuprofen piconol metabolism. CYP2C9 demonstrates preferential metabolism of the S-enantiomer of ibuprofen over the R-enantiomer, with S-ibuprofen showing higher intrinsic clearance values [9]. Additionally, CYP2C8 contributes to a lesser extent but exhibits distinct stereoselectivity, preferentially catalyzing the 2-hydroxylation of R-ibuprofen [9]. This stereoselective metabolism has important implications for the overall pharmacological activity, as S-ibuprofen possesses significantly greater cyclooxygenase inhibitory potency compared to R-ibuprofen [6].

Enzyme SystemRole in Ibuprofen PiconolClinical Significance
Plasma esterases [1] [2]Hydrolysis to ibuprofenPrimary activation mechanism
CYP2C9 [6] [7]Metabolism of released ibuprofenMajor elimination pathway post-hydrolysis
CYP2C8 [9]Minor role in ibuprofen metabolismStereoselectivity in metabolism
UGT enzymes [6]Glucuronidation of ibuprofen metabolitesPhase II conjugation

The formation of major oxidative metabolites proceeds through well-characterized pathways. CYP2C9-mediated 3-hydroxylation represents the predominant metabolic route, with the resulting 3-hydroxy-ibuprofen subsequently undergoing oxidation to carboxy-ibuprofen by cytosolic dehydrogenases [6]. This sequential oxidation process accounts for the majority of ibuprofen metabolism and elimination. The 2-hydroxylation pathway, while quantitatively less significant, contributes to the overall metabolic clearance and demonstrates important stereochemical preferences.

Phase II conjugation reactions play essential roles in the complete metabolic elimination of ibuprofen derived from ibuprofen piconol hydrolysis. Multiple uridine diphosphoglucuronosyltransferase enzymes, including UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B17, catalyze the glucuronidation of ibuprofen and its hydroxylated metabolites [6]. Direct glucuronidation of ibuprofen accounts for approximately 10-15% of the total dose, while the hydroxylated metabolites undergo extensive glucuronidation prior to elimination [6].

The metabolic fate of the piconol moiety released during hydrolysis has received less extensive investigation, though pyridine-2-methanol is expected to undergo typical alcohol metabolism pathways. The rapid conversion of ibuprofen piconol to ibuprofen observed in vivo studies suggests that the piconol component does not significantly accumulate and is efficiently eliminated [2].

Drug interaction potential exists primarily through the CYP2C9-mediated metabolism of ibuprofen released from the prodrug. Known inhibitors of CYP2C9, including selective serotonin reuptake inhibitors, antifungal agents, and certain antibacterial sulfonamides, could potentially alter the clearance of ibuprofen derived from ibuprofen piconol [10] [8]. Similarly, substrates of CYP2C9 such as warfarin could compete for enzymatic sites, though the topical application route of ibuprofen piconol would be expected to minimize such interactions compared to systemic ibuprofen administration.

The tissue-specific expression of metabolizing enzymes influences the local pharmacokinetics of ibuprofen piconol. Skin contains various esterase activities that could contribute to local prodrug activation, while the liver represents the primary site for systemic metabolism of any absorbed ibuprofen [11]. This distribution of enzymatic activities supports the intended topical action of ibuprofen piconol while minimizing systemic exposure through efficient hepatic clearance of absorbed drug.

Topical vs. Systemic Absorption Profiles

The absorption profiles of ibuprofen piconol demonstrate fundamental differences between topical and systemic routes of administration, with topical application providing localized drug delivery while minimizing systemic exposure. These distinct absorption characteristics represent key advantages of the prodrug formulation and have been extensively characterized through comparative pharmacokinetic studies.

Topical application of ibuprofen piconol results in rapid local conversion to ibuprofen at the application site, with studies demonstrating that only ibuprofen and its metabolites are detected in plasma and urine following dermal administration [2]. This finding indicates that the conversion of ibuprofen piconol to ibuprofen occurs extremely rapidly in vivo, likely through local esterase activity in skin tissues [2]. The rapid local activation ensures efficient delivery of the active pharmaceutical ingredient to target tissues while maintaining the prodrug concept of reduced systemic exposure.

Comparative studies of percutaneous ibuprofen absorption have revealed significant differences in bioavailability between topical and oral routes. When ibuprofen gel preparations are applied topically, the relative bioavailability reaches approximately 22% compared to oral administration, with dose correction accounting for the different amounts administered [12] [13]. This reduced systemic exposure represents a significant advantage for patients requiring localized anti-inflammatory effects while minimizing the risk of systemic adverse effects associated with oral nonsteroidal anti-inflammatory drugs.

The absorption kinetics of topical ibuprofen formulations, including ibuprofen piconol, demonstrate distinct temporal profiles compared to oral administration. Topical application typically results in slower absorption rates with extended time to peak concentrations, but these differences serve therapeutic purposes by providing sustained local drug concentrations [12]. Peak plasma concentrations following topical application remain well below those achieved with equivalent oral doses, further supporting the local action profile of topical formulations.

CompoundRouteBioavailabilityPrimary Metabolism
Ibuprofen piconol [2]TopicalRapid conversion to ibuprofenHydrolysis to ibuprofen
Ibuprofen [14]Oral~100% (oral)CYP2C9-mediated oxidation
Ibuprofen gel (topical) [12] [13]Topical22% relative to oralSame as oral ibuprofen

Skin penetration studies have demonstrated that the formulation vehicle significantly impacts the percutaneous absorption of topical ibuprofen preparations. Different formulations containing identical concentrations of active ingredient can show dramatic differences in skin penetration rates and total absorption [15] [16]. These findings emphasize the importance of formulation optimization for topical ibuprofen derivatives, including ibuprofen piconol, to achieve optimal therapeutic outcomes.

The penetration mechanism of ibuprofen piconol through skin involves both passive diffusion and potentially facilitated transport processes. The compound's physicochemical properties, including its lipophilicity and molecular weight, influence its ability to traverse the stratum corneum and reach target tissues in the dermis and subcutaneous layers [11]. The ester linkage in ibuprofen piconol may provide enhanced skin penetration compared to the parent carboxylic acid form of ibuprofen, as esters generally demonstrate improved lipophilicity and membrane permeation characteristics.

Local tissue concentrations of ibuprofen following topical application of ibuprofen piconol likely exceed those achieved through systemic administration, providing enhanced therapeutic efficacy at the site of application. This preferential local distribution represents a key advantage of topical prodrug formulations, allowing for high local drug concentrations while maintaining low systemic exposure [17]. Clinical studies have confirmed the therapeutic efficacy of topical ibuprofen piconol preparations in treating localized inflammatory conditions, supporting the concept of effective local drug delivery.

The absorption profile of ibuprofen piconol demonstrates minimal systemic accumulation due to rapid conversion to ibuprofen and subsequent hepatic metabolism. Following topical application, any systemically absorbed drug undergoes rapid first-pass metabolism through the established ibuprofen metabolic pathways, primarily involving CYP2C9-mediated oxidation [6] [7]. This efficient systemic clearance further contributes to the favorable safety profile associated with topical ibuprofen piconol administration.

Comparative bioavailability studies have shown that different topical ibuprofen formulations can achieve varying degrees of skin penetration and systemic absorption. Gel formulations typically demonstrate superior penetration compared to cream formulations, while the inclusion of penetration enhancers such as propylene glycol can significantly increase absorption rates [18] [19]. These formulation factors are particularly relevant for ibuprofen piconol preparations, where optimization of topical delivery can enhance therapeutic outcomes while maintaining the advantages of reduced systemic exposure.

The duration of action following topical application of ibuprofen piconol appears to be prolonged compared to systemic administration, likely due to sustained local drug concentrations and continued prodrug activation at the application site. This extended duration of action provides therapeutic advantages for patients requiring long-term management of localized inflammatory conditions, potentially reducing dosing frequency and improving patient compliance.

Red Blood Cell Uptake Mechanisms

The interaction between ibuprofen piconol and red blood cells represents a critical aspect of its pharmacological profile, with studies demonstrating minimal uptake that distinguishes this prodrug from compounds with significant erythrocyte affinity. The limited red blood cell uptake has important implications for systemic distribution, potential hematological effects, and overall safety profile of the compound.

Quantitative studies of red blood cell uptake have established that ibuprofen piconol demonstrates minimal affinity for erythrocytes, with uptake ranging from 0.4 to 4.1% across the concentration range of 50 to 200 micrograms per milliliter studied [1] [2] [20]. This low uptake percentage indicates that the vast majority of circulating ibuprofen piconol remains in the plasma compartment rather than partitioning into red blood cells, which has significant implications for drug distribution and elimination kinetics.

ParameterValueReference
Red blood cell uptake range [1] [2] [20]0.4 - 4.1%Citations 2, 8, 29
Concentration range tested [1]50 - 200 μg/mLCitation 2
Uptake characteristics [1] [20]Minimal uptakeCitations 2, 29

The minimal red blood cell uptake contrasts markedly with the behavior of other pharmaceutical compounds that demonstrate significant erythrocyte affinity. Many drugs show substantial uptake into red blood cells due to binding to hemoglobin, membrane proteins, or partitioning into lipid components of the cell membrane [21]. The low uptake of ibuprofen piconol suggests that the compound lacks significant affinity for these erythrocyte components, likely due to its physicochemical properties and molecular structure.

The mechanisms underlying the limited red blood cell uptake of ibuprofen piconol involve several factors related to the compound's chemical structure and physicochemical properties. The ester linkage between ibuprofen and piconol creates a molecular entity with distinct characteristics compared to the parent ibuprofen molecule. The resulting compound may lack the specific structural features necessary for high-affinity binding to erythrocyte components, resulting in the observed minimal uptake.

Comparative studies examining ibuprofen effects on red blood cell morphology have revealed that high concentrations of the parent drug can induce echinocytosis, characterized by the formation of spicule projections on the cell membrane [22] [21]. These morphological changes occur through interactions with the red blood cell membrane that appear to be concentration-dependent and potentially reversible at lower concentrations. The minimal uptake of ibuprofen piconol may contribute to reduced potential for such morphological effects compared to equivalent concentrations of free ibuprofen.

The low red blood cell uptake of ibuprofen piconol has practical implications for blood sampling and analytical procedures. The minimal partitioning into erythrocytes means that plasma concentrations more accurately reflect the pharmacologically active drug fraction compared to compounds with significant red blood cell binding [1]. This characteristic simplifies pharmacokinetic analysis and reduces the complexity of interpreting blood concentration measurements in clinical or research settings.

The absence of significant red blood cell uptake also suggests that ibuprofen piconol is unlikely to cause direct hematological effects through erythrocyte interactions. Some pharmaceutical compounds can cause hemolysis, altered red blood cell function, or interference with oxygen transport through direct interactions with erythrocytes [23]. The minimal uptake observed with ibuprofen piconol reduces the likelihood of such direct hematological complications.

The relationship between red blood cell uptake and overall pharmacokinetics reveals that the minimal erythrocyte affinity allows for more predictable distribution and elimination patterns. Drugs with high red blood cell uptake often demonstrate complex pharmacokinetics due to the erythrocytes serving as a drug reservoir, potentially prolonging elimination and complicating dose-response relationships [1]. The low uptake of ibuprofen piconol supports more straightforward pharmacokinetic modeling and prediction.

The concentration independence of red blood cell uptake within the studied range suggests that the limited affinity represents a fundamental characteristic of the compound rather than a saturable binding phenomenon [1]. This finding indicates that the minimal uptake would likely persist across therapeutically relevant concentration ranges, providing consistent pharmacokinetic behavior across different dosing scenarios.

The mechanisms responsible for the minimal red blood cell uptake may involve both passive and active transport limitations. The compound may simply lack the physicochemical properties necessary for passive membrane partitioning into erythrocytes, such as appropriate lipophilicity or molecular size. Additionally, the absence of specific transporters or binding sites that recognize ibuprofen piconol could contribute to the limited uptake observed.

The clinical implications of minimal red blood cell uptake extend to drug interaction potential and safety considerations. Compounds with high erythrocyte affinity can potentially interfere with oxygen transport or compete with other drugs for binding sites within red blood cells [23]. The low uptake of ibuprofen piconol reduces these interaction possibilities and supports the compound's safety profile for topical administration.

The stability of ibuprofen piconol in the presence of red blood cells represents another important consideration. The rapid hydrolysis observed in plasma and whole blood studies suggests that any compound that does enter erythrocytes would likely undergo conversion to ibuprofen through esterase activity [1]. This rapid conversion, combined with the minimal uptake, ensures that ibuprofen piconol does not accumulate within red blood cells and potentially cause delayed or unexpected effects.

XLogP3

4.3

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

64622-45-3

Wikipedia

Ibuprofen piconol

Dates

Last modified: 07-17-2023

Inhibitory activity of CX-659S, a novel diaminouracil derivative, against the rebound phenomenon following withdrawal of corticosteroid therapy for chronic contact hypersensitivity responses

Yoshifumi Inoue, Masakazu Isobe, Tetsuo Shiohara, Hideya Hayashi
PMID: 12811023   DOI: 10.1159/000070930

Abstract

CX-659S, a newly discovered anti-inflammatory compound, exerts inhibitory effects on chronic contact hypersensitivity responses (CHRs) induced by repeated application with picryl chloride (PC), which is known to mimic many, if not all, events occurring within lesional skin of patients with atopic dermatitis (AD). CX-659S suppresses the expression of mRNA for interleukin (IL)-4 and IL-10 but not that for IFN-gamma, and inhibits serum IgE production in a chronic CHR model. Although topical corticosteroids have been widely utilized in steroid-responsive dermatoses such as AD, their chronic use may be associated with significant side effects. In addition, a rebound phenomenon often occurs after discontinuation of prolonged use of topical corticosteroids, with enhanced production of IgE and Th2 cell cytokines. The purpose of this study was to assess whether CX- 659S inhibits the rebound phenomenon after discontinuation of chronic treatment with prednisolone in a chronic CHR model in mice.
The efficacy of CX-659S as a sequential therapeutic agent after discontinuation of chronic treatment with prednisolone was tested on PC-treated ears of BALB/c mice with chronic CHR. Effects were quantified by measurements of ear thickness, serum IgE and cytokine mRNA expression.
The rebound phenomenon was confirmed after discontinuation of chronic treatment with prednisolone in chronic CHR in mice, i.e. by evidence of flare thickening of the ear, enhanced expression of mRNA for IL-4 and IL-10 and increased serum IgE. Sequentially applied CX-659S suppressed these rebound phenomena with a good cosmetic result.
CX-659S is the first promising compound with inhibitory activity on the rebound phenomenon following withdrawal of corticosteroid therapy without immunosuppression.


Spontaneous comedones on the skin of hairless descendants of Mexican hairless dogs

T Kimura, K Doi
PMID: 8902502   DOI: 10.1538/expanim.45.377

Abstract

In the first experiment, the skin sebum and humidity, perspiration ability of sweat glands, and histology of spontaneous comedones were examined in hairless descendants of Mexican hairless dogs. The skin of females showed lower humidity than that of males. Some animals with a large number of comedones exhibited remarkably high skin sebum scores. The comedones were distributed throughout the dorsal skin, and a cluster of lesions was found mainly in the limbs and prepuces. The sweat glands showed no perspiration in the sudorific test. Histologically, both infant and adult animals had lesions of micro- and/or "blackhead" comedones. Plugged follicles containing abundant keratic substances associated well-developed sebaceous glands. Spontaneous comedones in the skin of hairless dogs were grossly and histologically similar to the acne vulgaris observed in human beings. The skin of some adult animals showed a large number of protrusive comedones which were solid cystic structures containing organized substances. In the second experiment, three kinds of antiacne agents (sulfur and camphor, sulfur and resorcinol, and ibuprofen piconol) were applied daily to the test sites for one month. These antiacne agents caused prominent extrusion of keratin plugs from follicular sites. The results suggest that the hairless dogs are a predictive model for evaluating the efficacy of antiacne agents proposed for acne treatment.


High-performance liquid chromatographic determination of pimeprofen and its metabolite ibuprofen in sheep plasma and lymph

B D Kaluzny, C A Bannow
PMID: 3571388   DOI: 10.1016/0378-4347(87)80046-4

Abstract




Contact dermatitis from ibuprofen piconol

K Kubo, K Shirai, T Akaeda, M Oguchi
PMID: 3365979   DOI: 10.1111/j.1600-0536.1988.tb04524.x

Abstract




Ibuprofen piconol hydrolysis in vitro in plasma, whole blood, and serum using different anticoagulants

J M Christensen, D Stalker
PMID: 2013845   DOI: 10.1002/jps.2600800108

Abstract

Hydrolysis kinetics of ibuprofen piconol to ibuprofen were determined in vitro in plasma, whole blood, and serum. Varying initial concentrations of ibuprofen piconol with different anticoagulants (EDTA, heparin, citrate, or no anticoagulant) were used in determining the effects each had on the rate of ibuprofen piconol hydrolysis. Varying the initial concentration of ibuprofen piconol did not alter the hydrolysis half-life (concentration range from 50 to 200 micrograms/mL). The anticoagulant used altered the hydrolysis half-life. For plasma, the half-life was shortest when no anticoagulant was present (t 1/2 = 2.5 h) and longer with the presence of anticoagulants; for citrate, t 1/2 = 8.0 h, for heparin; t 1/2 = 15.5 h; and for EDTA, t 1/2 = 161.8 h. Red blood cell uptake of ibuprofen piconol was minimal and ranged from 0.4 to 4.1% over the ibuprofen piconol concentrations used in the study.


Explore Compound Types